molecular formula C17H17Br2N3O2 B13740840 Azobenzene, 4-bis(2-bromoethyl)amino-2'-carboxy- CAS No. 40136-80-9

Azobenzene, 4-bis(2-bromoethyl)amino-2'-carboxy-

Cat. No.: B13740840
CAS No.: 40136-80-9
M. Wt: 455.1 g/mol
InChI Key: PIQIZIYEJRPTJV-UHFFFAOYSA-N
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Description

Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy- is a derivative of azobenzene, a well-known compound in the field of organic chemistry Azobenzenes are characterized by their azo group (-N=N-) linking two phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azobenzene derivatives typically involves the azo coupling reaction, where diazonium salts react with activated aromatic compounds . For azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy-, the synthesis may involve the following steps:

    Formation of Diazonium Salt: Aniline derivatives are treated with nitrous acid to form diazonium salts.

    Azo Coupling: The diazonium salt reacts with a phenol or aniline derivative to form the azo compound.

Industrial Production Methods

Industrial production of azobenzene derivatives often employs large-scale azo coupling reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of azobenzene derivatives involves photoisomerization, where the compound switches between trans and cis forms upon exposure to light. This photoisomerization can modulate the activity of biomolecules or materials to which the azobenzene is attached. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or altering material properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy- is unique due to its additional bromoethyl and carboxy groups, which enhance its reactivity and potential for functionalization. These groups allow for more diverse chemical modifications and applications compared to simpler azobenzene derivatives .

Properties

CAS No.

40136-80-9

Molecular Formula

C17H17Br2N3O2

Molecular Weight

455.1 g/mol

IUPAC Name

2-[[4-[bis(2-bromoethyl)amino]phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C17H17Br2N3O2/c18-9-11-22(12-10-19)14-7-5-13(6-8-14)20-21-16-4-2-1-3-15(16)17(23)24/h1-8H,9-12H2,(H,23,24)

InChI Key

PIQIZIYEJRPTJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=C(C=C2)N(CCBr)CCBr

Origin of Product

United States

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